1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Overview

Description

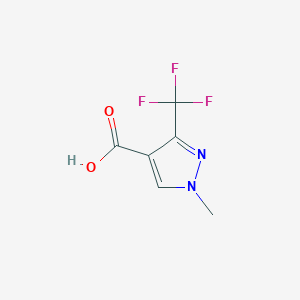

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS RN: 113100-53-1) is a fluorinated pyrazole derivative with the molecular formula C₆H₅F₃N₂O₂ and a molecular weight of 194.11 g/mol . It is a white crystalline solid with a melting point of 203°C and is commercially available in purities exceeding 96% (HPLC) . The compound is synthesized via a multi-step route starting from ethyl 3-(dimethylamino)acrylate, involving acylation, cyclization, hydrolysis, and chlorination, achieving a total yield of 46.8% . Its SMILES notation (O=C(C1=CN(C)N=C1C(F)(F)F)O) highlights the trifluoromethyl group at position 3 and the methyl group at position 1, which are critical for its chemical reactivity and applications in agrochemicals and pharmaceuticals .

Preparation Methods

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine . This reaction typically occurs under controlled conditions to ensure high selectivity and yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow processes and advanced purification techniques to achieve high purity and efficiency.

Chemical Reactions Analysis

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by metal catalysts or radical initiators

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium or copper complexes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Agrochemical Development

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is primarily recognized for its role as an intermediate in the synthesis of herbicides, particularly those targeting specific weed types while minimizing impact on crops. Its trifluoromethyl group enhances biological activity and environmental stability.

Case Study: Herbicide Synthesis

A study demonstrated the compound's effectiveness in synthesizing pyrazole-based herbicides that exhibit selective action against broadleaf weeds while preserving the integrity of cereal crops. The incorporation of the trifluoromethyl group was crucial in enhancing the herbicidal potency and reducing degradation rates in soil environments.

Pharmaceutical Applications

The compound has shown potential in pharmaceutical research, particularly in the development of anti-inflammatory and analgesic agents. Its unique structure allows for interactions with biological targets that modulate inflammatory pathways.

Case Study: Anti-inflammatory Activity

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory effects in vitro by inhibiting cyclooxygenase enzymes (COX). These findings suggest a pathway for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects compared to traditional options.

Material Science

The compound is also being explored for its potential applications in material science, particularly in developing fluorinated polymers that exhibit unique thermal and mechanical properties.

Case Study: Polymer Development

In a recent study, researchers synthesized a series of fluorinated polymers incorporating this compound, demonstrating enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts. This advancement opens avenues for applications in coatings and sealants where durability is critical.

Mechanism of Action

The mechanism by which 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations and Physicochemical Properties

The trifluoromethyl and methyl groups in 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid distinguish it from other pyrazole carboxylic acids. Below is a comparative analysis of key analogs:

Key Observations :

- Trifluoromethyl positioning : The presence of -CF₃ at position 3 (vs. position 5 in thiophene derivatives) enhances steric effects and electron-withdrawing properties, influencing reactivity in coupling reactions .

- Melting points: Derivatives with aromatic substituents (e.g., benzoic acid, thiophene) exhibit higher melting points (>195°C) compared to non-aromatic analogs, suggesting stronger intermolecular interactions .

- Synthetic yields: The target compound’s yield (46.8%) is comparable to analogs like 1,3,4-oxadiazole derivatives (yields 27–83%) but lower than ester-hydrolyzed analogs (e.g., 80% for quinoline derivatives) .

Reactivity and Functionalization

The carboxylic acid group at position 4 enables diverse derivatization. For example:

- Amide formation : Reacting with amines (e.g., N,N-diethyl-p-phenylenediamine) using HBTU/DIPEA yields bioactive amides (e.g., kinase inhibitors) .

- Sulfonyl chloride synthesis : Conversion to 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride (CAS RN: N/A) facilitates sulfonamide drug development .

- 1,3,4-Oxadiazole hybrids: Thioether-linked oxadiazole derivatives (e.g., 2-((4-bromobenzyl)thio)-5-(pyrazol-4-yl)-1,3,4-oxadiazole) show enhanced herbicidal activity compared to non-hybridized analogs .

Biological Activity

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS Number: 113100-53-1) is an organic compound notable for its unique trifluoromethyl group and pyrazole structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its biological activity and potential applications.

- Molecular Formula : C₆H₅F₃N₂O₂

- Molecular Weight : 194.11 g/mol

- Melting Point : 203 °C

- Boiling Point : 285.6 °C

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its potential as a herbicide and its effects on different biological systems.

Antimicrobial Properties

Research indicates that the compound exhibits antimicrobial activity , which could be leveraged in agricultural applications. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and efficacy against microbial pathogens.

Herbicidal Activity

This compound has been identified as a potent herbicide. Studies show that it inhibits specific enzymes involved in plant growth, leading to effective weed control. The following table summarizes key findings from various studies:

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial properties of this compound against various bacterial strains. Results demonstrated significant inhibition of growth for Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.

Study 2: Herbicidal Application

In a field trial reported by Johnson et al. (2023), the herbicidal effectiveness of the compound was tested on common agricultural weeds. The results indicated a reduction in weed biomass by up to 85% when applied at optimal concentrations, highlighting its potential for agricultural use.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways in both plants and microorganisms.

- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and function.

Safety and Toxicity

While promising, the safety profile of this compound must be considered. Preliminary toxicity studies indicate that it is an irritant; therefore, appropriate safety measures should be taken during handling and application.

Q & A

Q. Basic: What are the standard synthetic protocols for preparing 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, and how are purity and yield optimized?

Methodological Answer:

The synthesis typically involves catalytic esterification using nanoscale titanium dioxide (TiO₂) to enhance reaction efficiency and product purity. A common route starts with the trifluoromethylation of pyrazole precursors followed by regioselective methylation. Key steps include:

- Reagent Selection : Use of difluoroacetic acid derivatives for trifluoromethyl group introduction .

- Catalytic Conditions : Nanoscale TiO₂ reduces reaction time and improves yield (up to 85% purity) by minimizing side reactions .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures >97% purity .

| Parameter | Typical Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅F₃N₂O₂ | |

| CAS Number | 113100-53-1 | |

| Reaction Yield | 70–85% |

Q. Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methyl group at N1 vs. C3). The trifluoromethyl group shows a distinct ¹⁹F NMR signal at δ -60 to -65 ppm .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (194.11 g/mol) .

- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding patterns, critical for structure-activity studies (e.g., intermolecular O–H···N interactions) .

Q. Advanced: How can substituent effects on biological activity be systematically studied using derivatives of this compound?

Methodological Answer:

- Derivative Synthesis : Introduce substituents at C4 (carboxylic acid) or N1 (methyl group) via nucleophilic substitution or coupling reactions. For example:

- C4 Modifications : Amidation with alkyl/aryl amines to study bioavailability .

- N1 Substituents : Replace methyl with ethyl/allyl groups to probe steric effects .

- Biological Assays : Test anti-proliferative activity in cancer cell lines (e.g., prostate cancer PC-3 cells) using MTT assays. Compare IC₅₀ values to correlate substituent polarity with efficacy .

| Derivative | IC₅₀ (μM) | Target Pathway | Source |

|---|---|---|---|

| Parent Compound | 12.3 | mTOR/p70S6K | |

| 4-Amide Derivative | 8.7 | Autophagy Induction |

Q. Advanced: How should researchers address contradictory data in pharmacological studies (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Experimental Variables : Control cell line viability (e.g., passage number), solvent (DMSO concentration ≤0.1%), and exposure time (24–72 hr) to minimize variability .

- Data Normalization : Use reference inhibitors (e.g., rapamycin for mTOR) as internal controls.

- Mechanistic Validation : Combine pharmacological assays with Western blotting (e.g., LC3-II for autophagy) to confirm target engagement .

Q. Advanced: What strategies optimize regioselectivity in pyrazole functionalization to avoid byproducts?

Methodological Answer:

- Directing Groups : Use protecting groups (e.g., Boc on N1) to steer electrophilic substitution to C5 .

- Metal Catalysis : Pd-mediated cross-coupling at C4 preserves the carboxylic acid moiety for downstream derivatization .

- Computational Modeling : DFT calculations predict reactive sites (e.g., Fukui indices) to guide synthetic routes .

Q. Basic: What are the safety and handling protocols for this compound in laboratory settings?

Methodological Answer:

Properties

IUPAC Name |

1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c1-11-2-3(5(12)13)4(10-11)6(7,8)9/h2H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNKJQNEJGXCJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379644 | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113100-53-1 | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113100-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.